molecular formula C8H16O2 B13188459 3,3,4-Trimethylpentanoic acid CAS No. 13441-69-5

3,3,4-Trimethylpentanoic acid

Cat. No.: B13188459
CAS No.: 13441-69-5
M. Wt: 144.21 g/mol
InChI Key: HDVLUJUXSWZYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4-Trimethylpentanoic acid is an organic compound with the molecular formula C8H16O2 It is a branched-chain carboxylic acid, characterized by the presence of three methyl groups attached to the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trimethylpentanoic acid typically involves the alkylation of a suitable precursor, such as 3,3-dimethylbutanoic acid, with an appropriate alkylating agent. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that utilize metal catalysts to facilitate the alkylation reaction. These methods are designed to optimize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 3,3,4-Trimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,3,4-Trimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,3,4-Trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. Additionally, the methyl groups may affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

    2,3,4-Trimethylpentanoic acid: Similar in structure but with different methyl group positioning.

    3,3-Dimethylbutanoic acid: Lacks one methyl group compared to 3,3,4-Trimethylpentanoic acid.

    2,3,4-Trimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the carboxylic acid group.

Uniqueness: this compound is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

13441-69-5

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3,3,4-trimethylpentanoic acid

InChI

InChI=1S/C8H16O2/c1-6(2)8(3,4)5-7(9)10/h6H,5H2,1-4H3,(H,9,10)

InChI Key

HDVLUJUXSWZYQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.